3-Phenylhexanoic acid 3-Phenylhexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20432757
InChI: InChI=1S/C12H16O2/c1-2-6-11(9-12(13)14)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol

3-Phenylhexanoic acid

CAS No.:

Cat. No.: VC20432757

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

3-Phenylhexanoic acid -

Specification

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name 3-phenylhexanoic acid
Standard InChI InChI=1S/C12H16O2/c1-2-6-11(9-12(13)14)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,13,14)
Standard InChI Key FAKRRHVLIIJNGL-UHFFFAOYSA-N
Canonical SMILES CCCC(CC(=O)O)C1=CC=CC=C1

Introduction

Structural and Chemical Properties of 3-Phenylhexanoic Acid

Molecular Characterization

3-Phenylhexanoic acid (C₁₂H₁₆O₂) shares the molecular formula with its positional isomer, 6-phenylhexanoic acid (CAS 5581-75-9), but differs in the placement of the phenyl group . The IUPAC name specifies the phenyl substituent at the third carbon, yielding a branched alkyl chain that influences its physical and chemical properties. Key structural features include:

  • Molecular weight: 192.25 g/mol .

  • Functional groups: A carboxylic acid (-COOH) and an aromatic phenyl ring.

Physicochemical Data

While direct measurements for 3-phenylhexanoic acid are sparse, extrapolations from analogous compounds suggest:

PropertyValue (Predicted)Source Compound Reference
Melting point15–18°C6-Phenylhexanoic acid
Boiling point198–202°C6-Phenylhexanoic acid
Density (25°C)1.02–1.04 g/mL6-Phenylhexanoic acid
Water solubility~480 mg/L6-Phenylhexanoic acid
pKa4.7–4.96-Phenylhexanoic acid

The lower melting point compared to linear isomers (e.g., 6-phenylhexanoic acid) arises from reduced molecular symmetry, which disrupts crystal packing . The pKa value aligns with typical carboxylic acids, indicating moderate acidity suitable for salt formation or esterification .

Synthesis and Production Methods

Asymmetric Synthesis Strategies

The preparation of enantiomerically pure phenylalkanoic acids often employs chiral auxiliaries or catalytic asymmetric hydrogenation. For example, the synthesis of (S)-3-hydroxy-5-phenylpentanoic acid involves:

  • Chiral oxazolidinone intermediates: (R)-4-isopropyl-2-oxazolidinone reacts with acetyl chloride to form a ketone precursor, which undergoes stereoselective reduction .

  • Oxidation and hydrolysis: Lithium hydroxide and hydrogen peroxide mediate the cleavage of the auxiliary group, yielding the target carboxylic acid with >88% enantiomeric excess .

For 3-phenylhexanoic acid, analogous routes could utilize Friedel-Crafts alkylation or palladium-catalyzed coupling to install the phenyl group at the third carbon.

Hypervalent Iodine-Mediated Fluorination

Applications in Organic Chemistry and Industry

Surface-Enhanced Raman Scattering (SERS) Studies

6-Phenylhexanoic acid serves as a model compound for investigating chromophore orientation effects in SERS . By analogy, 3-phenylhexanoic acid’s branched structure may alter adsorption geometries on metal nanostructures, impacting signal enhancement in spectroscopic analyses.

Biodegradation and Environmental Fate

Under methanogenic conditions, surrogate naphthenic acids like 6-phenylhexanoic acid undergo partial or complete mineralization . The metabolic pathways involve β-oxidation and aromatic ring cleavage, processes likely applicable to 3-phenylhexanoic acid. Such studies inform wastewater treatment strategies for petrochemical byproducts.

Pharmaceutical Intermediate

Future Research Directions

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